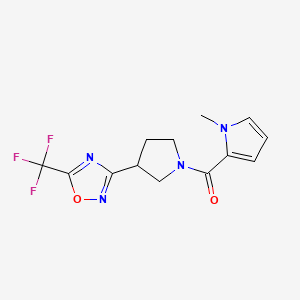
(1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-methyl-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel organic molecule that exhibits significant biological activity. Its unique structure combines a pyrrole ring with a trifluoromethyl-substituted oxadiazole, potentially allowing it to interact with various biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C12H15F3N4 with a molecular weight of 272.27 g/mol . The IUPAC name is 1-(1-methylpyrrol-2-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine . The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C12H15F3N4 |
| Molecular Weight | 272.27 g/mol |
| IUPAC Name | 1-(1-methylpyrrol-2-yl)-N-[... |
| InChI Key | UCZRAGFHVCUOJP-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrrole and oxadiazole precursors. Common methods include:
- Formation of Pyrrole and Oxadiazole Precursors : Utilizing strong bases and solvents like DMF.
- Functionalization : Methylation and introduction of the trifluoromethyl group.
- Final Coupling Reaction : Linking the pyrrole and oxadiazole components through a methylene bridge.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target interaction.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. For instance, it demonstrated effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anticancer Activity
Preliminary studies have shown that the compound possesses anticancer properties, particularly against certain tumor cell lines. The mechanism appears to involve apoptosis induction through modulation of apoptotic pathways.
Case Studies
Recent case studies have highlighted the efficacy of this compound in various biological assays:
- Inhibition Studies : The compound was tested against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), showing selective inhibition towards BChE with an IC50 value comparable to standard inhibitors .
- Cell Viability Assays : In vitro assays revealed that concentrations of the compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer therapeutic.
Research Findings
Recent research findings underscore the versatility of this compound in various therapeutic contexts:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Properties | Induces apoptosis in specific tumor cell lines |
| Enzyme Inhibition | Selective inhibition of BChE over AChE |
Propiedades
IUPAC Name |
(1-methylpyrrol-2-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-19-5-2-3-9(19)11(21)20-6-4-8(7-20)10-17-12(22-18-10)13(14,15)16/h2-3,5,8H,4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGCRHPTFMIUBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














